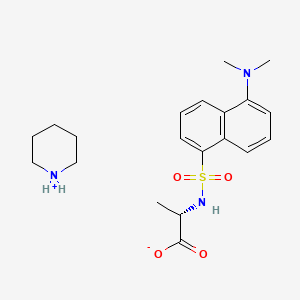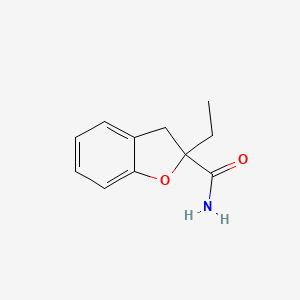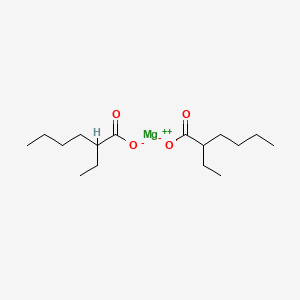
magnesium;2-ethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;2-ethylhexanoate is an organometallic compound that serves as a magnesium source soluble in organic solvents. It is commonly used in various catalysts for oxidation, hydrogenation, and polymerization, as well as an adhesion promoter .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;2-ethylhexanoate can be synthesized by reacting magnesium oxide or magnesium hydroxide with 2-ethylhexanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene under reflux conditions .
Industrial Production Methods
In industrial settings, this compound is produced by reacting magnesium metal with 2-ethylhexanoic acid in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Magnesium;2-ethylhexanoate undergoes various types of chemical reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions.
Reduction: It can participate in reduction reactions, often as a catalyst.
Substitution: It can undergo substitution reactions where the 2-ethylhexanoate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or hydrogen peroxide, and the reactions are typically carried out at elevated temperatures.
Reduction: Common reagents include hydrogen gas or hydrides, and the reactions are often conducted under high pressure.
Substitution: Various ligands such as phosphines or amines can be used, and the reactions are usually performed in an inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, the products are often oxidized organic compounds, while in reduction reactions, the products are reduced organic compounds .
Scientific Research Applications
Magnesium;2-ethylhexanoate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic synthesis reactions.
Biology: Investigated for its potential role in biological systems as a magnesium source.
Medicine: Explored for its potential therapeutic applications due to its magnesium content.
Industry: Utilized in the production of coatings, adhesives, and polymers
Mechanism of Action
The mechanism by which magnesium;2-ethylhexanoate exerts its effects involves the release of magnesium ions, which can interact with various molecular targets and pathways. Magnesium ions play a crucial role in numerous enzymatic reactions, cellular processes, and signaling pathways . The compound’s organometallic nature allows it to act as a catalyst in various chemical reactions, facilitating the formation of intermediate complexes and enhancing reaction rates .
Comparison with Similar Compounds
Similar Compounds
- Magnesium acetate
- Magnesium citrate
- Magnesium stearate
- Magnesium sulfate
Uniqueness
Magnesium;2-ethylhexanoate is unique due to its solubility in organic solvents and its ability to act as a catalyst in a wide range of chemical reactions. Unlike other magnesium compounds, it is particularly effective in non-aqueous systems and can be used in specialized industrial applications .
Properties
Molecular Formula |
C16H30MgO4 |
|---|---|
Molecular Weight |
310.71 g/mol |
IUPAC Name |
magnesium;2-ethylhexanoate |
InChI |
InChI=1S/2C8H16O2.Mg/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
CGSNFLLWLBPMLH-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


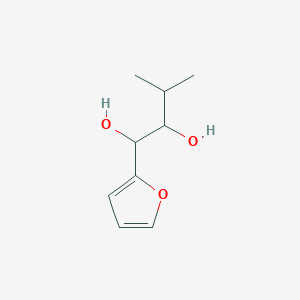
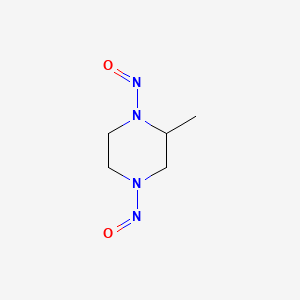
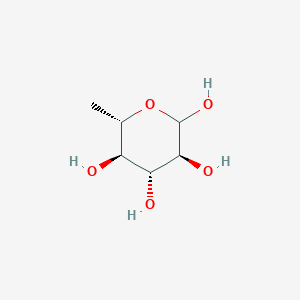
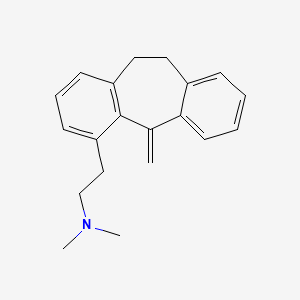
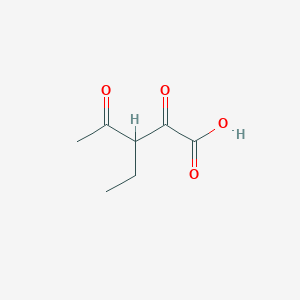
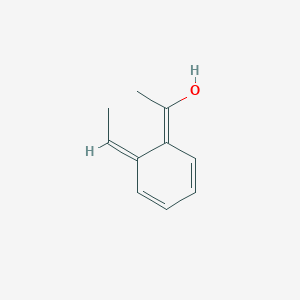
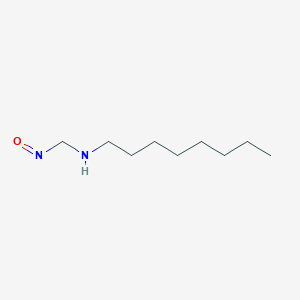
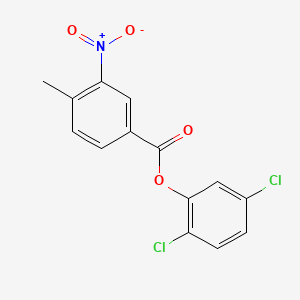
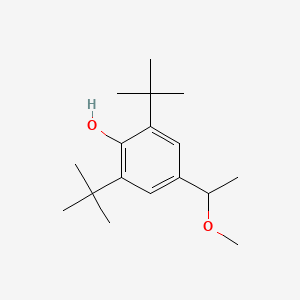
![(3aR,6R,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-6-carbonitrile](/img/structure/B13815771.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 9-oxa-1,2-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-3-carboxylate](/img/structure/B13815778.png)
